The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be achieved through several methods. A common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-amino-3-cyanopyridines or similar derivatives, cyclization can occur via a multi-step reaction involving condensation and subsequent reduction processes to yield the desired bicyclic structure .
The molecular formula for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is with a molecular weight of approximately 194.06 g/mol. The compound's structure includes a fused pyrrole and pyrimidine ring system, which contributes to its biological activity.
This structural arrangement allows for various interactions with biological targets, particularly kinases involved in cell signaling pathways.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine participates in various chemical reactions that can modify its structure and enhance its biological activity. Notably, it can undergo:
The reactivity of this compound is largely influenced by the nitrogen atoms in its structure, which can act as nucleophiles or electrophiles depending on the reaction conditions.
The mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives often involves inhibition of specific kinases such as Ataxia Telangiectasia and Rad3-related kinase (ATR). These kinases play crucial roles in DNA damage response pathways.
The physical properties of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine include:
These properties make it suitable for various applications in medicinal chemistry.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine has significant applications in scientific research:
The exploration of pyrrolo-pyrimidine derivatives accelerated in the early 2000s alongside advances in kinase inhibitor development. Early synthetic efforts focused on simplified purine analogs, where saturation of the pyrrole ring improved metabolic stability and solubility compared to planar purines. A breakthrough emerged when AstraZeneca’s AZ20—a pyrimidine derivative bearing an (R)-3-methylmorpholinyl group—demonstrated potent ATR inhibition (IC₅₀ = 5 nM), validating the pharmacological potential of related scaffolds [4]. This catalyzed intensive diversification, leading to the systematic evaluation of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core.
In 2022, Li et al. reported this scaffold’s first dedicated class of ATR inhibitors, identifying compound 5g (IC₅₀ = 7 nM) through structure-activity relationship (SAR) studies. This derivative exhibited potent anti-tumor activity in vitro by suppressing ATR-mediated phosphorylation events [1] [3]. Concurrently, Zhao et al. applied structure-based drug design (SBDD) to optimize fused pyrimidines, yielding compound 48f (IC₅₀ = 3 nM) with marked activity in ATM-deficient cell lines (e.g., 40 nM in LoVo cells) [4] [9]. These discoveries underscored the scaffold’s capacity for high-affinity kinase interactions, positioning it as a competitive alternative to quinazoline or thienopyrimidine-based inhibitors.
Table 1: Key 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives in ATR Inhibition Research
Compound | ATR IC₅₀ (μM) | Notable Pharmacological Properties | Reference |
---|---|---|---|
5g | 0.007 | Anti-tumor activity in ovarian cancer models; suppresses p-ATR/Chk1 | [1] [3] |
48f | 0.003 | Synergistic with cisplatin/olaparib; 30% oral bioavailability in rats | [4] [9] |
11t | <0.005 | Superior to AZ20 in enzyme assays | [4] |
47g | 0.004 | IC₅₀ = 98 nM in OVCAR-3 cells | [4] |
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core comprises a pyrimidine ring fused at C3-C4 to a pyrrolidine ring, creating a bridgehead nitrogen (N-5) that confers unique electronic and steric properties. Unlike fully aromatic analogs, its non-planar conformation enables selective binding to allosteric kinase pockets. The scaffold’s hydrogen-bonding capacity is pivotal: N1 and N3 serve as acceptors, while C2-NH (in amino derivatives) or protonated bridgehead nitrogen act as donors [2] . This allows dual-point recognition of kinase hinge regions—mirroring ATP interactions while avoiding metabolic liabilities associated with purines.
Substituent positioning critically modulates target selectivity and physicochemical behavior:
Table 2: Structural Modifications and Physicochemical Implications
Position | Common Substituents | Effects on Properties |
---|---|---|
C2 | -Cl, -C₂H₅, -aryl | Halogen bonding; lipophilicity modulation |
C4/C6 | -Cl, -NH₂, -NHR | Solubility (salt formation); H-bond donation/acceptance |
C7 | =O, -CH₃, gem-dimethyl | Conformational restriction; metabolic stability |
N5 | Protonation (salt formation) | Enhanced aqueous solubility |
The scaffold’s primary therapeutic application lies in oncology, specifically targeting the DNA damage response (DDR) pathway via ATR kinase inhibition. ATR regulates replication stress response, and its inhibition induces synthetic lethality in cancers with DDR defects (e.g., ATM loss, p53 mutations). Compound 5g exemplifies this mechanism, reducing ATR/Chk1 phosphorylation and exhibiting nanomolar cytotoxicity in ovarian cancer models [3]. Similarly, compound 48f synergizes with DNA-damaging agents (cisplatin, olaparib) and crosses the blood-brain barrier, evidenced by its efficacy in glioblastoma combination studies [9].
Beyond ATR, the scaffold demonstrates kinome plasticity. Modifications at C2 and C4 enable selective targeting of structurally related kinases:
Ongoing optimization focuses on improving drug-like properties:
Table 3: Therapeutic Applications of Key Derivatives
Compound | Primary Target | Cell-Based Activity (IC₅₀) | Therapeutic Rationale |
---|---|---|---|
5g | ATR | Submicromolar in ovarian cancer lines | Synthetic lethality in DDR-deficient cancers |
48f | ATR | 40 nM (LoVo), 95 nM (SW620) | Combination with chemo/radiotherapy |
4-Chloro-6-(p-tolyl) | CDKs | Not specified (anticancer SAR reported) | Cell cycle arrest |
2-Ethyl derivatives | Broad-spectrum | Kinase panel screening ongoing | Scaffold for kinase inhibitor libraries |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: